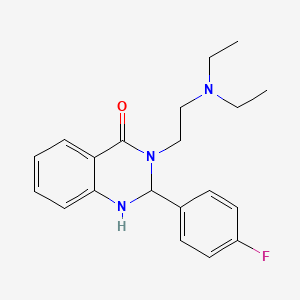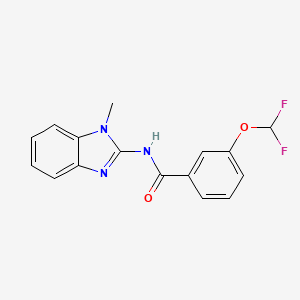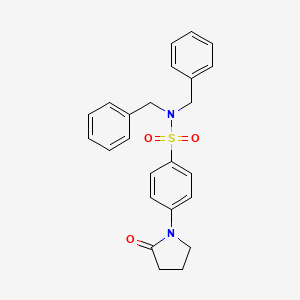
3-(2-Diethylaminoethyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with diethylaminoethyl halides under basic conditions.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the fluorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the diethylaminoethyl group, which may affect its biological activity.
3-[2-(DIETHYLAMINO)ETHYL]-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the fluorine atom, which may influence its chemical properties and reactivity.
Uniqueness
3-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of both the diethylaminoethyl group and the fluorophenyl group
Properties
Molecular Formula |
C20H24FN3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H24FN3O/c1-3-23(4-2)13-14-24-19(15-9-11-16(21)12-10-15)22-18-8-6-5-7-17(18)20(24)25/h5-12,19,22H,3-4,13-14H2,1-2H3 |
InChI Key |
JQYNVBKMHQFVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B10952662.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10952668.png)

![(5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10952676.png)
![(8E)-8-benzylidene-2-(1-ethyl-1H-pyrazol-4-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10952683.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952690.png)

![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952698.png)
![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10952706.png)
![1-(difluoromethyl)-3-methyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952722.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10952727.png)
![1-(difluoromethyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10952737.png)
![5-[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10952750.png)

